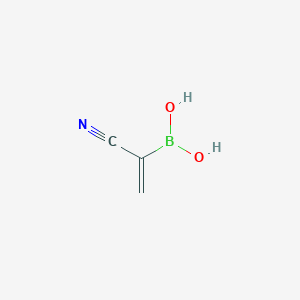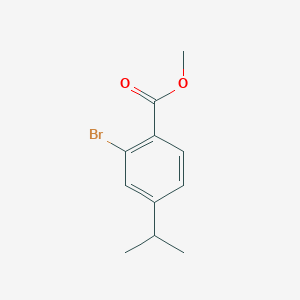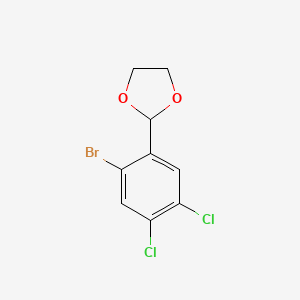
2-Chloro-3-fluoro-4-iodo-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-iodo-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFIN. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms (chlorine, fluorine, and iodine) and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 4-methylpyridine, followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation, can be employed to introduce the halogen atoms under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various functionalized pyridine derivatives .
Scientific Research Applications
2-Chloro-3-fluoro-4-iodo-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyridine
- 2-Fluoro-4-methylpyridine
- 2-Chloro-5-fluoro-3-methylpyridine
Uniqueness
2-Chloro-3-fluoro-4-iodo-5-methylpyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct chemical and physical properties. This makes it more versatile in various chemical reactions compared to its simpler analogs .
Properties
Molecular Formula |
C6H4ClFIN |
|---|---|
Molecular Weight |
271.46 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C6H4ClFIN/c1-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |
InChI Key |
SINWDAIFSZOZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
![Tert-butyl N-[exo-3-oxa-7-azabicyclo[3.3.1]nonan-9-YL]carbamate](/img/structure/B14028038.png)
![8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14028044.png)


![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)





